molecular formula C5H9NO2 B6283103 3-hydroxycyclobutane-1-carboxamide, Mixture of diastereomers CAS No. 1557658-72-6

3-hydroxycyclobutane-1-carboxamide, Mixture of diastereomers

Cat. No. B6283103
CAS RN: 1557658-72-6
M. Wt: 115.1
InChI Key:
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Description

3-hydroxycyclobutane-1-carboxamide (HCCA) is a cyclic organic compound that is used in a wide range of scientific applications. It is a mixture of diastereomers that is used as a building block for the synthesis of a variety of compounds, including drugs, natural products, and polymers. HCCA is also used in the synthesis of peptides, peptidomimetics, and other biologically active compounds. HCCA is a versatile reagent that is used in a wide range of synthetic methods, including Mitsunobu reactions, Suzuki-Miyaura cross-coupling reactions, and the Stetter reaction.

Mechanism of Action

3-hydroxycyclobutane-1-carboxamide, Mixture of diastereomers acts as a nucleophile in the Mitsunobu reaction, attacking the electrophilic carbon of the phosphonium salt. The reaction proceeds in two steps, first forming a phosphonium salt, which is then hydrolyzed to form the desired product. The reaction is typically carried out in the presence of an acid, such as p-toluenesulfonic acid (PTSA).
Biochemical and Physiological Effects
3-hydroxycyclobutane-1-carboxamide, Mixture of diastereomers has been studied for its potential biochemical and physiological effects. Studies have shown that 3-hydroxycyclobutane-1-carboxamide, Mixture of diastereomers can act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Inhibition of COX-2 has been shown to reduce inflammation and pain. Additionally, 3-hydroxycyclobutane-1-carboxamide, Mixture of diastereomers has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. Inhibition of this enzyme has been shown to improve cognitive function.

Advantages and Limitations for Lab Experiments

3-hydroxycyclobutane-1-carboxamide, Mixture of diastereomers is an effective reagent for a variety of synthetic reactions, including Mitsunobu reactions, Suzuki-Miyaura cross-coupling reactions, and the Stetter reaction. It is a versatile and cost-effective reagent that can be used in a variety of synthetic methods. The main limitation of 3-hydroxycyclobutane-1-carboxamide, Mixture of diastereomers is that it is a mixture of diastereomers, which can lead to impure products. Additionally, 3-hydroxycyclobutane-1-carboxamide, Mixture of diastereomers can be difficult to purify and can be unstable in certain conditions.

Future Directions

Future research on 3-hydroxycyclobutane-1-carboxamide, Mixture of diastereomers could focus on further exploring its potential biochemical and physiological effects. Additionally, further research could be done to develop methods for purifying and stabilizing 3-hydroxycyclobutane-1-carboxamide, Mixture of diastereomers. Furthermore, research could be done to explore the potential applications of 3-hydroxycyclobutane-1-carboxamide, Mixture of diastereomers in the synthesis of drugs, natural products, and polymers. Finally, research could be done to explore new methods for synthesizing 3-hydroxycyclobutane-1-carboxamide, Mixture of diastereomers from other starting materials.

Synthesis Methods

3-hydroxycyclobutane-1-carboxamide, Mixture of diastereomers can be synthesized from a variety of starting materials, including cyclobutanol, cyclobutanecarboxylic acid, and cyclobutanecarboxamide. The most common method of synthesis is the Mitsunobu reaction, which involves the reaction of an alcohol with a phosphorane. The reaction proceeds in two steps, first forming a phosphonium salt, which is then hydrolyzed to form the desired product. The reaction is typically carried out in the presence of an acid, such as p-toluenesulfonic acid (PTSA).

Scientific Research Applications

3-hydroxycyclobutane-1-carboxamide, Mixture of diastereomers is used in a variety of scientific research applications, including the synthesis of drugs, natural products, and polymers. It is also used in the synthesis of peptides, peptidomimetics, and other biologically active compounds. 3-hydroxycyclobutane-1-carboxamide, Mixture of diastereomers is a versatile reagent that is used in a wide range of synthetic methods, including Mitsunobu reactions, Suzuki-Miyaura cross-coupling reactions, and the Stetter reaction. 3-hydroxycyclobutane-1-carboxamide, Mixture of diastereomers has also been used in the synthesis of polymers, including polyamides and polyesters.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-hydroxycyclobutane-1-carboxamide, Mixture of diastereomers involves the conversion of a suitable starting material to the target compound through a series of chemical reactions.", "Starting Materials": [ "Cyclobutane-1,2-dicarboxylic acid", "Methanol", "Thionyl chloride", "Ammonia", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Conversion of cyclobutane-1,2-dicarboxylic acid to cyclobutane-1,2-dicarbonyl chloride using thionyl chloride and methanol as a solvent.", "Step 2: Reaction of cyclobutane-1,2-dicarbonyl chloride with ammonia in the presence of sodium hydroxide to form 3-amino-cyclobutane-1,2-dicarboxylic acid.", "Step 3: Conversion of 3-amino-cyclobutane-1,2-dicarboxylic acid to 3-hydroxycyclobutane-1-carboxylic acid using sodium bicarbonate and water.", "Step 4: Conversion of 3-hydroxycyclobutane-1-carboxylic acid to 3-hydroxycyclobutane-1-carboxamide, Mixture of diastereomers using ethyl acetate and hydrochloric acid as a catalyst." ] }

CAS RN

1557658-72-6

Product Name

3-hydroxycyclobutane-1-carboxamide, Mixture of diastereomers

Molecular Formula

C5H9NO2

Molecular Weight

115.1

Purity

95

Origin of Product

United States

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